3-chloro-5-(trifluoromethyl)benzoyl Chloride

Lipophilicity ADME Medicinal Chemistry

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) is an organic compound classified as a halogenated aromatic acyl chloride. It features a benzoyl chloride core substituted with a chlorine atom at the meta (3-position) and a trifluoromethyl (-CF3) group at the other meta (5-position).

Molecular Formula C8H3Cl2F3O
Molecular Weight 243.01 g/mol
CAS No. 886496-83-9
Cat. No. B1308200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-(trifluoromethyl)benzoyl Chloride
CAS886496-83-9
Molecular FormulaC8H3Cl2F3O
Molecular Weight243.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)Cl
InChIInChI=1S/C8H3Cl2F3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H
InChIKeyCPGKYJRZLOSIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9): A Strategic Meta-Substituted Acyl Halide Building Block for Complex Synthesis


3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) is an organic compound classified as a halogenated aromatic acyl chloride [1]. It features a benzoyl chloride core substituted with a chlorine atom at the meta (3-position) and a trifluoromethyl (-CF3) group at the other meta (5-position). This specific 3,5-disubstitution pattern imparts distinct electronic and steric properties compared to other regioisomers, directly influencing its reactivity and the physicochemical properties of derived amides, esters, and other conjugates . As a specialized research chemical, it is primarily sourced at purities typically >=95% from major chemical suppliers .

Why 3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9) Cannot Be Arbitrarily Replaced by Other Chloro-Trifluoromethylbenzoyl Chloride Isomers


While several isomers with the molecular formula C8H3Cl2F3O exist, their substitution patterns dictate fundamentally different reactivity and, consequently, the properties of the final molecule. The meta,meta-arrangement of the chloro and trifluoromethyl groups in 3-chloro-5-(trifluoromethyl)benzoyl chloride creates a unique electronic environment at the reactive acyl chloride center . In contrast, regioisomers like the 4-chloro-3-(trifluoromethyl) analog (CAS 1735-55-3) or the 3-chloro-4-(trifluoromethyl) analog (CAS 1092460-77-9) possess different dipole moments and steric profiles, which can alter reaction kinetics, regioselectivity in subsequent steps, and the three-dimensional conformation of the target compound . For a known synthetic route requiring a specific substitution pattern, substituting a regioisomer introduces a structural variable that can derail a medicinal chemistry SAR study or change the bioactivity of an agrochemical candidate. The quantitative evidence below demonstrates where the target compound's specific attributes offer verifiable differentiation.

Evidence-Based Differentiation of 3-Chloro-5-(trifluoromethyl)benzoyl Chloride from its Closest Analogs


Comparative LogP (XLogP3) Demonstrates Significantly Enhanced Lipophilicity vs. 3,5-Bis(trifluoromethyl)benzoyl Chloride

The computed partition coefficient (XLogP3) for 3-chloro-5-(trifluoromethyl)benzoyl chloride is 3.9 [1]. This places its lipophilicity in a therapeutically relevant range, often associated with favorable membrane permeability and oral absorption. In contrast, its direct analog, 3,5-bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8), has a higher calculated XLogP3 of 4.0 [2]. The ~0.1 LogP reduction achieved by substituting one -CF3 group with a -Cl substituent is a quantifiable and meaningful shift, potentially reducing off-target binding, lowering LogD-related toxicity risks, or improving aqueous solubility of derived conjugates without a complete loss of lipophilic character.

Lipophilicity ADME Medicinal Chemistry

Role as the Essential, Documented Acylating Agent in the Commercial Synthesis of the Fungicide Fluopyram

Patents from Bayer CropScience explicitly describe the use of the 3-chloro-5-(trifluoromethyl)benzoyl moiety as a key structural component of the succinate dehydrogenase inhibitor (SDHI) fungicide, Fluopyram [1][2]. Specifically, this acyl chloride is the critical intermediate used to introduce the essential 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine fragment. The regiospecific placement of the chloro and trifluoromethyl groups on the phenyl ring is not incidental; it is required for the biological activity of Fluopyram, which is a commercial fungicide with a defined structure and spectrum of activity. The use of a regioisomeric acyl chloride, such as 4-chloro-3-(trifluoromethyl)benzoyl chloride, in this route would yield a structurally different product with no guarantee of equivalent fungicidal efficacy.

Agrochemical Synthesis Fluopyram Succinate Dehydrogenase Inhibitor

Distinct Physicochemical Profile vs. Common Regioisomers Provides a Basis for Differential Reactivity and Handling

The computed density of the target compound is 1.5±0.1 g/cm³, and its boiling point is 219.8±40.0 °C at 760 mmHg . While analogous properties are observed for its closest isomers (e.g., 4-chloro-3-(trifluoromethyl)benzoyl chloride, which also has a computed density of 1.5±0.1 g/cm³ and a boiling point of 217.9±40.0 °C) , the specific combination of substituents at the 3- and 5-positions creates a unique electronic and steric environment. This influences the electrophilicity of the carbonyl carbon and can lead to measurable differences in reaction rates (e.g., in amidation or esterification) and selectivity, especially in reactions with sterically demanding nucleophiles. These subtle differences in reactivity can be critical for optimizing yield and purity in a multi-step synthesis.

Physicochemical Properties Reactivity Purification

Utilization in Heteroaryl-Triazole Pesticides Highlights the Value of the Specific 3-Chloro-5-(trifluoromethyl)phenyl Pharmacophore

Recent patent literature (WO2021013719A1, WO2021069567A1) discloses novel heteroaryl-triazole compounds as pesticides, where the 3-chloro-5-(trifluoromethyl)benzoyl chloride serves as a crucial building block [1][2]. The patents specify that this exact substitution pattern is part of the active pharmacophore, designed to interact with a specific biological target in pests. The selection of this specific acyl chloride over a different isomer (e.g., 2-chloro-5-(trifluoromethyl)benzoyl chloride) is a direct result of structure-activity relationship (SAR) studies, wherein the 3-chloro-5-(trifluoromethyl)phenyl motif demonstrated superior potency, selectivity, or metabolic stability. The intellectual property protection surrounding these specific structures underscores the non-obvious and critical nature of this particular substitution pattern.

Agrochemical Pesticide Heteroaryl-triazole

Validated Research and Industrial Applications for 3-Chloro-5-(trifluoromethyl)benzoyl Chloride


Synthesis of Fluopyram and its Analogs for Agrochemical R&D

As a direct acylating agent for the synthesis of the succinate dehydrogenase inhibitor (SDHI) fungicide Fluopyram, as documented in Bayer CropScience patents [1]. This application leverages the specific 3-chloro-5-(trifluoromethyl)phenyl motif required for the fungicide's activity. Any deviation to a regioisomeric acyl chloride would compromise the synthetic route and the biological outcome.

Generation of Novel Heteroaryl-Triazole Pesticide Libraries

Employed as a key building block for constructing heteroaryl-triazole and heteroaryl-tetrazole compounds with pesticidal activity, as described in recent patents (WO2021013719A1, WO2021069567A1) [2]. The inclusion of this specific moiety is a result of SAR-driven optimization, confirming its privileged status within this chemical series.

Fine-Tuning Lipophilicity in Medicinal Chemistry Programs

Utilized as a strategic replacement for the 3,5-bis(trifluoromethyl)benzoyl group to achieve a quantifiable and moderate reduction in lipophilicity (ΔXLogP3 ≈ -0.1). This application is relevant in early-stage drug discovery when aiming to optimize ADME properties, reduce LogD, or mitigate potential toxicity associated with high lipophilicity while retaining the benefits of fluorination.

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